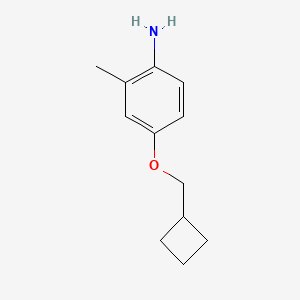![molecular formula C8H13NO2 B1400143 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid CAS No. 1600452-33-2](/img/structure/B1400143.png)
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Overview
Description
Synthesis Analysis
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) . These enzymes catalyze the conversion of SAM to ACC. Subsequently, ACC is oxidized to ethylene by ACC oxidases (ACOs) . The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM, followed by the formation of ACC (Figure 1) .
Chemical Reactions Analysis
ACC serves as the direct precursor of ethylene , a plant hormone. It participates in the complex network of interactions between phytohormones, regulating various developmental processes and responses to environmental stresses. The conversion of ACC to ethylene involves ACS and ACO enzymes, with ACS being the rate-limiting step in ethylene biosynthesis .
Scientific Research Applications
Plant Growth and Ethylene Production
1-aminocyclopropane-1-carboxylic acid (ACC) plays a crucial role in plant biology as a precursor of the plant hormone ethylene. Ethylene is vital for various plant processes, including ripening, growth, and response to stress. Research has shown that ACC is involved in the synthesis of ethylene, which is responsible for ripening in fruit and other plant processes (Lizada & Yang, 1979). Additionally, the compound has been implicated in signaling pathways independent of ethylene biosynthesis, indicating a broader role in plant growth and development (Polko & Kieber, 2019).
Enzyme Inhibition and Biological Activity
ACC and its derivatives have attracted attention due to their biological activities, including enzyme inhibition and antimicrobial properties. These compounds are of interest because they are widespread across various natural products like fatty acids, terpenes, steroids, and amino acids (Coleman & Hudson, 2016). The unique properties of the cyclopropyl group are thought to be responsible for selective enzyme inhibition by many cyclopropyl amino acids (Groth et al., 1993).
Ethylene Biosynthesis and Metabolism
The metabolism of ACC is also a topic of interest, especially in relation to ethylene biosynthesis and the formation of conjugates like malonylamino cyclopropane-1-carboxylic acid in plants. These conjugates and the associated metabolism pathways play essential roles in plant physiology and stress responses (Hoffman et al., 1982). The research sheds light on the conversion of ACC into nonvolatile metabolites and the occurrence of these conjugates in plants.
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-6-1-2-6/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOUMOHXFQOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
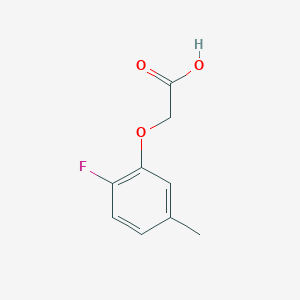
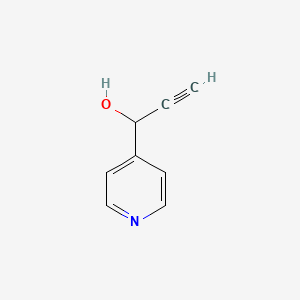
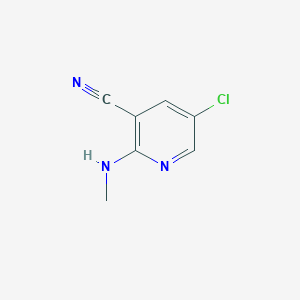
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
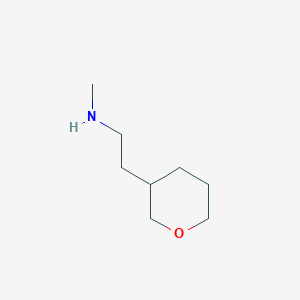
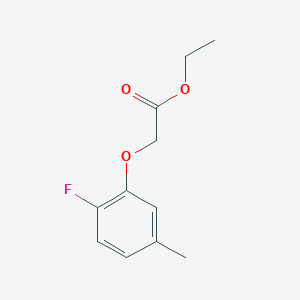

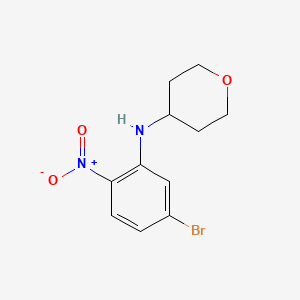

![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
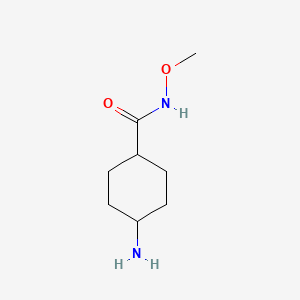
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
